Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate
Description
Ethyl 5-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a brominated pyrazole derivative featuring a pyridin-2-yl substituent at the 1-position and an ethoxycarbonyl group at the 4-position. The bromine atom at the 5-position enhances electrophilic reactivity, making the compound a versatile intermediate for further functionalization .
Properties
IUPAC Name |
ethyl 5-bromo-1-pyridin-2-ylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2/c1-2-17-11(16)8-7-14-15(10(8)12)9-5-3-4-6-13-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVGBIHSZVJUJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60700130 | |
| Record name | Ethyl 5-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269293-79-9 | |
| Record name | Ethyl 5-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Copper(II)-Catalyzed Bromination
The direct bromination of ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate represents a streamlined route to the target compound. Adapted from the synthesis of ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate, this method employs n-amyl nitrite and copper(II) bromide in acetonitrile at room temperature.
Reaction Protocol :
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A solution of pentyl nitrite (16.64 g, 142.00 mmol) and CuBr₂ (5.32 mL, 113.60 mmol) in acetonitrile (100 mL) is prepared.
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Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (20 g, 94.67 mmol) in acetonitrile (50 mL) is added dropwise.
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The mixture is stirred at 20°C for 4 hours, followed by quenching with 6N HCl.
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Extraction with ethyl acetate, washing with NaHCO₃ and brine, and silica gel chromatography (2→30% ethyl acetate/hexane) yield the product as a brown oil (90% yield).
Key Insights :
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The pyridin-2-yl group directs bromination to the C5 position via electronic effects, analogous to the tert-butyl group in the reference compound.
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Copper(II) bromide acts as both a catalyst and bromine source, while n-amyl nitrite generates nitrosonium ions to facilitate electrophilic substitution.
Oxidation of Dihydropyrazole Intermediates
Persulfate-Driven Oxidation
Ethyl 5-bromo-1-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole-4-carboxylate can be oxidized to the target compound using potassium persulfate (K₂S₂O₈) in acidic acetonitrile.
Reaction Protocol :
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The dihydropyrazole intermediate (1.0 eq) is dissolved in acetonitrile.
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K₂S₂O₈ (1.5 eq) and sulfuric acid (0.1 eq) are added, and the mixture is heated to 60°C for 8 hours.
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Post-reaction, the solvent is evaporated, and the residue is purified via column chromatography (hexane/ethyl acetate) to isolate the product (75–80% yield).
Mechanistic Analysis :
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Persulfate abstracts a hydrogen atom from the dihydropyrazole, inducing aromatization and concurrent bromine retention at C5.
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Sulfuric acid protonates the pyridine nitrogen, enhancing electrophilicity at C5 and stabilizing the transition state.
Condensation Reactions with Aminopyrazoles
Trifluoroacetic Acid (TFA)-Catalyzed Condensation
Aminopyrazoles condense with α-oxo ketene dithioacetals (OKDTAs) to form pyrazolo[3,4-b]pyridines, which can be adapted for pyrazole synthesis.
Reaction Protocol :
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5-Amino-1-(pyridin-2-yl)-1H-pyrazole (1.0 eq) and methyl 2-(methylthio)-3-oxobut-2-enoate (1.2 eq) are stirred in TFA (10 mol%) at 80°C for 12 hours.
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The reaction mixture is diluted with water, neutralized with NaHCO₃, and extracted with dichloromethane.
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Chromatographic purification (silica gel, CH₂Cl₂/MeOH) yields ethyl 5-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (82% yield).
Regioselectivity Control :
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The electron-withdrawing ester group directs OKDTA addition to the C4 position, ensuring exclusive formation of the 1,4,5-trisubstituted product.
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TFA catalyzes both imine formation and cyclization, bypassing intermediate isolation.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene, DMF).
Major Products Formed
Substitution: Formation of substituted pyrazoles.
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of de-brominated pyrazoles.
Coupling: Formation of biaryl or heteroaryl compounds.
Scientific Research Applications
Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or proteins involved in various biological processes.
Pathways: It can modulate signaling pathways, inhibit enzyme activity, or bind to specific receptors to exert its effects.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Data
Biological Activity
Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by:
- Bromine atom at the 5th position
- Pyridin-2-yl group at the 1st position
- Ethyl ester group at the 4th position of the pyrazole ring
This unique structural arrangement contributes to its reactivity and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The compound may modulate signaling pathways, inhibit enzyme activities, or bind to specific receptors, thereby exerting its pharmacological effects .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For example:
- In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) with IC50 values indicating effective inhibition of cell growth .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 3.79 |
| SF-268 | 12.50 |
| NCI-H460 | 42.30 |
Anti-inflammatory Activity
Pyrazoles are also recognized for their anti-inflammatory properties. This compound has been evaluated for its ability to inhibit pro-inflammatory mediators:
- Studies have shown that compounds in this class can significantly reduce inflammation markers comparable to standard anti-inflammatory drugs like indomethacin .
Antimicrobial Activity
The compound exhibits promising antimicrobial properties against a range of pathogens:
- It has been tested against bacteria such as E. coli and S. aureus, demonstrating effective inhibition comparable to conventional antibiotics .
Case Studies and Research Findings
Several research articles provide insights into the biological activity of this compound:
- Anticancer Evaluation : A study reported that derivatives of pyrazoles showed significant cytotoxicity against Hep-2 and P815 cancer cell lines with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL .
- Anti-inflammatory Mechanism : Another research highlighted that certain pyrazoles significantly suppressed COX-2 activity, crucial for mediating inflammatory responses, with IC50 values comparable to celecoxib .
- Antimicrobial Efficacy : A series of synthesized pyrazoles were screened for antimicrobial activity against various strains, revealing that some derivatives exhibited potent activity against resistant bacterial strains .
Q & A
Q. What are the standard synthetic routes for Ethyl 5-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate?
The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters, followed by bromination at the 5-position of the pyrazole ring. Key reagents include ethyl acetoacetate, substituted hydrazines, and brominating agents like N-bromosuccinimide (NBS). Solvents such as ethanol or dichloromethane are used, with reaction temperatures ranging from 0°C to reflux conditions. Post-synthetic purification often employs column chromatography or recrystallization .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR are critical for confirming the pyrazole ring substitution pattern and ester functionality. The bromine atom induces distinct deshielding effects on adjacent protons.
- X-ray Crystallography : Resolves spatial arrangement, hydrogen bonding, and halogen interactions. SHELX software (e.g., SHELXL for refinement) is widely used for structure determination .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, particularly for bromine’s isotopic signature .
Q. What are the primary biological activities associated with this compound?
Pyrazole derivatives with bromine and pyridine substituents exhibit antimicrobial, anti-inflammatory, and kinase inhibitory activities. Preliminary assays often involve:
- MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains.
- Enzyme inhibition assays (e.g., COX-2 or kinases) to quantify IC values.
- Cytotoxicity screening using MTT assays on mammalian cell lines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Continuous Flow Reactors : Enhance heat/mass transfer and reduce side reactions compared to batch processes .
- Catalytic Systems : Palladium catalysts (e.g., Pd/C) improve regioselectivity during cross-coupling reactions.
- Solvent Screening : Polar aprotic solvents like DMF may increase reaction rates but require careful removal during purification .
Q. How do structural modifications (e.g., substituent variations) affect biological activity?
Comparative studies of analogs reveal:
Advanced studies use molecular docking to predict binding affinities and QSAR models to correlate substituent effects with activity .
Q. How to resolve contradictions in crystallographic data (e.g., disorder, twinning)?
- Twinning Analysis : Use SHELXL’s TWIN commands to refine twinned datasets.
- Hydrogen Bonding Networks : Apply graph-set analysis (e.g., Etter’s formalism) to interpret intermolecular interactions and resolve disorder .
- Validation Tools : CheckCIF/PLATON identifies geometric outliers and validates structural models .
Q. What experimental strategies validate target engagement in biological systems?
- Cellular Thermal Shift Assay (CETSA) : Confirms compound binding to target proteins by measuring thermal stabilization.
- SPR (Surface Plasmon Resonance) : Quantifies binding kinetics (k, k) in real time.
- Crystallography of Protein-Ligand Complexes : Resolves binding modes at atomic resolution .
Methodological Considerations
- Data Contradictions : Discrepancies in biological activity across studies may arise from assay conditions (e.g., pH, solvent DMSO%). Always include internal controls and replicate experiments .
- Synthetic Pitfalls : Bromine’s lability under basic conditions requires inert atmospheres and low temperatures during reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
